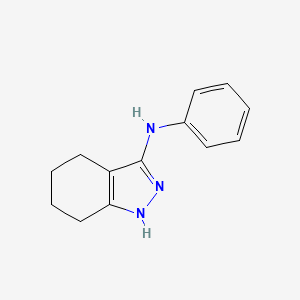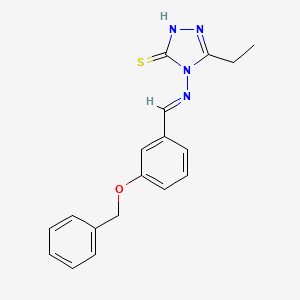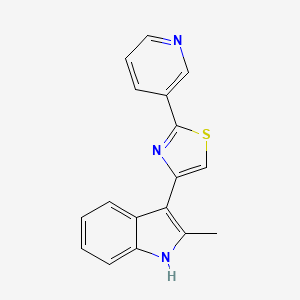![molecular formula C12H12N6S2 B5549313 5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)
5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C12H12N6S2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.05648676 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
5,5'-[1,2-Phenylenebis(methylenethio)]bis-1H-1,2,4-triazole is a chemical compound utilized in various synthetic applications. For instance, it serves as a versatile template for synthesizing oxazoles and other heterocycles. This includes the synthesis of 2-phenyl-4,5-substituted oxazoles, as demonstrated by the research of Misra and Ila (2010). Their work shows the use of similar compounds for nucleophilic ring-opening of oxazolone with various nucleophiles, leading to the synthesis of diverse oxazole derivatives in the presence of silver carbonate (Misra & Ila, 2010).
Catalysis and Materials Science
In the field of materials science and catalysis, derivatives of 1,2,4-triazole have been investigated for their potential applications. For example, Ghassemzadeh et al. (2014) synthesized dinuclear copper(I) metallacycles containing bis-Schiff base ligands fused with two 1,2,4-triazole rings. These complexes were characterized and analyzed for potential applications in molecular structures and theoretical calculations (Ghassemzadeh et al., 2014).
Antimicrobial and Anticancer Research
Compounds with 1,2,4-triazole moieties have also been studied for their antimicrobial and anticancer properties. A study by Al‐Azmi and Mahmoud (2020) demonstrated the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, which were evaluated for antimicrobial activities (Al‐Azmi & Mahmoud, 2020). Similarly, Holla et al. (2002) explored new bis-aminomercaptotriazoles and bis-triazolothiadiazoles as potential anticancer agents, demonstrating promising properties against a panel of cancer cell lines (Holla et al., 2002).
Corrosion Inhibition
Another application area is corrosion inhibition. Lagrenée et al. (2002) studied the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for inhibiting corrosion of mild steel in acidic media. Their research provides insights into the mechanism and efficiency of triazole derivatives in protecting metals from corrosion (Lagrenée et al., 2002).
Photochromic and Fluorescence Properties
In the realm of photochemistry, compounds like this compound have been studied for their photochromic and fluorescence properties. For example, Taguchi et al. (2011) investigated the photochromic and fluorescence switching properties of oxidized triangle terarylenes in solution and amorphous solid states, providing valuable information for applications in materials science and analytical chemistry (Taguchi et al., 2011).
Propriétés
IUPAC Name |
5-[[2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S2/c1-2-4-10(6-20-12-14-8-16-18-12)9(3-1)5-19-11-13-7-15-17-11/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWJVVVROSKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NN2)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone](/img/structure/B5549237.png)
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![N-{2-[(4-chlorophenyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B5549262.png)

![4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide](/img/structure/B5549276.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B5549296.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

